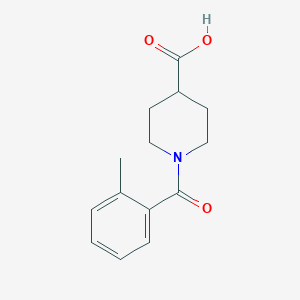

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGPPDQCGOJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353824 | |

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401581-31-5 | |

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid

CAS Number: 401581-31-5

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a key building block in modern medicinal chemistry. This document will delve into its chemical identity, synthesis, potential applications in drug discovery, and analytical methodologies, offering a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational rigidity and the ability to introduce diverse substituents make it a privileged scaffold in drug design. When incorporated into a molecule, the piperidine moiety can influence crucial pharmacokinetic and pharmacodynamic properties, including receptor binding, metabolic stability, and bioavailability. This compound belongs to this important class of compounds, offering a unique combination of a substituted benzoyl group and a carboxylic acid function on the piperidine core. This dual functionality makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[2]

Physicochemical Properties and Structural Elucidation

Chemical Identity:

| Property | Value |

| CAS Number | 401581-31-5[3] |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | This compound |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is typically achieved through the N-acylation of piperidine-4-carboxylic acid. This reaction involves the formation of an amide bond between the secondary amine of the piperidine ring and the carbonyl group of 2-methylbenzoyl chloride.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol:

This protocol is based on established methods for N-acylation of piperidine derivatives.[4][5]

Materials:

-

Piperidine-4-carboxylic acid

-

2-Methylbenzoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

-

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

-

Anhydrous Solvent: Water would react with the acyl chloride, reducing the yield of the desired product.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.[5]

-

Low-Temperature Addition: Controls the reaction rate and minimizes potential side reactions.

-

Aqueous Work-up: Removes the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Role in Drug Discovery and Development

While specific therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, found in compounds targeting a range of conditions including cancer, psychosis, and neurological disorders.[6][7]

This compound serves as a valuable pharmaceutical intermediate and building block for the synthesis of more complex molecules.[2][8] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other pharmacophores or functional groups to explore structure-activity relationships (SAR).[9]

Potential Applications as a Scaffold:

-

CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element to the active site of various enzymes.

-

Receptor Ligands: The overall shape and functionality can be tailored to achieve specific interactions with biological receptors.

Analytical and Spectroscopic Characterization

A. Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

B. Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons from the 2-methylbenzoyl group would appear in the downfield region (δ 7.0-8.0 ppm).

-

The methyl protons on the benzoyl ring would be a singlet around δ 2.3-2.5 ppm.

-

The piperidine ring protons would show complex multiplets in the aliphatic region (δ 1.5-4.0 ppm).

-

The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Two carbonyl carbons would be observed: one for the amide (δ ~170 ppm) and one for the carboxylic acid (δ > 175 ppm).

-

Aromatic carbons would appear in the range of δ 125-140 ppm.

-

The piperidine ring carbons would be found in the aliphatic region (δ 25-55 ppm).

-

The methyl carbon would be observed at approximately δ 20 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid would be present around 2500-3300 cm⁻¹.

-

Two distinct C=O stretching vibrations would be visible: one for the amide carbonyl (~1630-1680 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 2850-3100 cm⁻¹.

-

Conclusion

This compound (CAS No: 401581-31-5) is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its straightforward synthesis and the presence of two key functional groups for further elaboration make it an attractive starting material for medicinal chemists. This technical guide provides a foundation for its synthesis, characterization, and potential applications, serving as a practical resource for researchers aiming to leverage the unique properties of this piperidine derivative in their scientific endeavors.

References

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.

- Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. (2025). BenchChem.

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2025, August 6).

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.).

- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8).

- 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. (n.d.). Chem-Impex.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). MDPI.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Application of chiral building blocks to the synthesis of drugs. (n.d.).

- 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. (n.d.). Scholars Research Library.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 23). PubMed.

- Synthesis of substituted N-heterocycles by N-acyl

- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.).

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.

- Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. (n.d.).

- 498-94-2|Piperidine-4-carboxylic acid|BLD Pharm. (n.d.).

- Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2025, August 9).

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.

- This compound | CAS# 401581-31-5 | MFCD03015381 | BB-7358637. (n.d.). Hit2Lead.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

An In-depth Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, and understanding the physicochemical properties, synthesis, and potential applications of its derivatives is crucial for the advancement of novel drug candidates. This document details the molecular formula, molecular weight, and key identifiers of this compound. It further outlines a representative synthetic protocol for its preparation, discusses its structural characterization, and explores its potential utility in the synthesis of biologically active molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for the design of ligands that can interact with a variety of biological targets. The incorporation of a carboxylic acid moiety at the 4-position of the piperidine ring provides a key functional handle for further chemical elaboration, enabling the construction of diverse compound libraries for biological screening. The N-acylation of the piperidine nitrogen with a substituted benzoyl group, such as the 2-methylbenzoyl moiety, allows for the exploration of structure-activity relationships (SAR) by modifying the steric and electronic properties of this region of the molecule. Derivatives of piperidine-4-carboxylic acid have been investigated for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and neurological disorder treatments.[1]

Core Compound Properties

This compound is a derivative of isonipecotic acid, featuring a 2-methylbenzoyl group attached to the piperidine nitrogen.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [2][3] |

| Molecular Weight | 247.29 g/mol | [3] |

| CAS Number | 401581-31-5 | [3] |

| IUPAC Name | This compound | |

| Synonyms | 1-(2-methylbenzoyl)isonipecotic acid, 1-(o-toluoyl)piperidine-4-carboxylic acid | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the acylation of piperidine-4-carboxylic acid (isonipecotic acid). A general and reliable method involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

2-Methylbenzoyl chloride (o-toluoyl chloride)

-

Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

-

Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (1.1 equivalents) in an appropriate organic solvent such as dichloromethane.

-

Reaction: Add the solution of 2-methylbenzoyl chloride dropwise to the cooled aqueous solution of piperidine-4-carboxylic acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

The use of a base (sodium hydroxide) is essential to deprotonate the carboxylic acid and the secondary amine of the starting material, facilitating the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.

-

The reaction is performed at low temperatures to control the exothermicity of the acylation reaction and to minimize potential side reactions.

-

The acidic wash during the work-up is to remove any unreacted amine and the basic catalyst.

Structural Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzoyl group, the methyl protons, and the protons of the piperidine ring. The protons on the piperidine ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the amide and the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the amide (around 1630-1660 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the coupling of various amines and the generation of a library of carboxamide derivatives.[4]

The benzoylpiperidine moiety is recognized as a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[5][6] By introducing the 2-methylbenzoyl group, medicinal chemists can fine-tune the steric and electronic properties of the N-acyl substituent, which can significantly impact the binding affinity and selectivity of the final compound for its biological target.

Workflow for Derivative Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for utilizing this compound in a drug discovery program.

Caption: General workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a valuable chemical entity for researchers and drug development professionals. Its straightforward synthesis and the presence of a versatile carboxylic acid handle make it an ideal starting material for the creation of diverse chemical libraries. The inherent properties of the benzoylpiperidine scaffold suggest that derivatives of this compound may possess interesting biological activities, warranting further investigation in various therapeutic areas. This technical guide provides the foundational information necessary for the synthesis, characterization, and potential application of this compound in medicinal chemistry endeavors.

References

-

Sinfoo Biotech. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Published January 5, 2026. [Link]

- Kharatkar, R. Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res. 2015. 5(6):599-604.

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules (Basel, Switzerland), 29(9), 1930. [Link]

-

Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sinfoobiotech.com [sinfoobiotech.com]

- 3. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]

- 4. jpsbr.org [jpsbr.org]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical identity, a robust and reproducible synthetic protocol, and methods for its purification and characterization. We present an in-depth analysis of its expected spectroscopic profile, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the compound's potential pharmacological relevance by examining its core structural motifs—the benzoylpiperidine fragment, a recognized privileged structure in medicinal chemistry.[1] Methodologies for analytical-scale separation and quantification via High-Performance Liquid Chromatography (HPLC) are also proposed. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Significance

This compound belongs to the class of N-acyl piperidines. The piperidine ring is a ubiquitous scaffold in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile framework for orienting pharmacophoric groups in three-dimensional space. The attachment of a 2-methylbenzoyl (o-toluoyl) group to the piperidine nitrogen introduces an aromatic amide functionality, a common feature in ligands targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1]

The 4-benzoylpiperidine substructure, in particular, is a well-established pharmacophore found in agents targeting the central nervous system (CNS), while the piperidine-4-carboxylic acid moiety serves as a valuable precursor for a variety of derivatives.[1][2] This compound, therefore, represents a key intermediate for generating libraries of molecules with potential therapeutic applications.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 401581-31-5 | [3][4] |

| Molecular Formula | C₁₄H₁₇NO₃ | [5] |

| Molecular Weight | 247.29 g/mol | [5] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | - |

| InChI Key | InChI=1S/C14H17NO3/c1-10-7-5-6-8-12(10)14(18)15-9-3-2-11(4-9-15)13(16)17/h5-8,11H,2-4,9H2,1H3,(H,16,17) | - |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-methylbenzoyl chloride. This reaction proceeds under basic conditions, typically employing the Schotten-Baumann method, which utilizes an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.

Experimental Protocol: N-Acylation of Isonipecotic Acid

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid, 1.0 eq)

-

2-Methylbenzoyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH, 2.5 eq)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.5 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Acylation: In a separate flask, dissolve 2-methylbenzoyl chloride (1.1 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the stirring, cooled aqueous solution of the piperidine salt over 20-30 minutes. A white precipitate may form during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the slow addition of 2M HCl. This step protonates the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Extraction: Extract the acidified mixture with dichloromethane (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (1 x volume) followed by brine (1 x volume) to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol, to afford the final product as a white to off-white solid.[6]

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of the title compound.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized compound must be confirmed through a combination of physical and spectroscopic methods.

Table 2: Physicochemical Properties

| Property | Expected Value | Justification |

| Appearance | White to off-white crystalline solid | Typical for organic acids and amides. |

| Melting Point | >150 °C (Decomposition may occur) | The presence of both amide and carboxylic acid functionalities allows for strong intermolecular hydrogen bonding, leading to a relatively high melting point. |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water and nonpolar organic solvents. | The carboxylic acid group imparts some polar character, but the bulk of the molecule is nonpolar. |

Predicted Spectroscopic Data

While experimental spectra are definitive, a theoretical analysis based on the molecular structure provides a powerful predictive tool for verification.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). The chemical shift can be highly variable and concentration-dependent.

-

δ 7.2-7.5 ppm (m, 4H): Aromatic protons of the 2-methylbenzoyl group. The substitution pattern will lead to a complex multiplet.

-

δ 2.5-4.5 ppm (m, 4H): Piperidine protons adjacent to the nitrogen (H2, H6). These signals are often broad and complex due to hindered rotation around the amide C-N bond, which can lead to the presence of rotamers at room temperature.

-

δ 2.4 ppm (s, 3H): Methyl group protons (-CH₃) on the aromatic ring.

-

δ 1.5-2.6 ppm (m, 5H): Remaining piperidine protons (H3, H4, H5).

-

-

¹³C NMR Spectroscopy:

-

δ >175 ppm: Carboxylic acid carbonyl carbon.

-

δ ~170 ppm: Amide carbonyl carbon.

-

δ 125-140 ppm: Aromatic carbons.

-

δ 40-50 ppm: Piperidine carbons adjacent to the nitrogen (C2, C6).

-

δ 25-45 ppm: Remaining piperidine carbons (C3, C4, C5).

-

δ ~20 ppm: Methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1700-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1620-1650 cm⁻¹ (strong): C=O stretch of the tertiary amide carbonyl (Amide I band).

-

~1400-1480 cm⁻¹: C-H bending and aromatic C=C stretching.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 248.13 for the protonated molecule.

-

[M+Na]⁺: Expected at m/z 270.11 for the sodium adduct.

-

Key Fragments: Loss of H₂O (m/z 230), loss of COOH (m/z 202), and the 2-methylbenzoyl fragment (m/z 119).

-

Potential Pharmacological Profile

Specific biological activity for this compound has not been extensively reported in peer-reviewed literature. However, its constituent fragments are well-represented in pharmacologically active agents.

-

Privileged Structure: The benzoylpiperidine scaffold is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets.[1] It is a key component of many antipsychotic drugs and opioid analgesics, where it often interacts with dopaminergic and serotonergic receptors.[1]

-

Enzyme Inhibition: N-benzoyl piperidine and piperazine derivatives have been explored as inhibitors for various enzymes. For instance, structurally related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have shown potent inhibitory activity against human carbonic anhydrase isoforms, some of which are implicated in cancer.[7]

-

Antimicrobial Activity: Piperidine derivatives have been investigated for their potential as antimicrobial agents, targeting enzymes essential for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[8]

The title compound serves as a versatile starting point for synthesizing derivatives that could modulate these or other targets. The carboxylic acid handle can be readily converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).

Conceptual Application in Drug Design

Caption: Use of the title compound as a scaffold in drug design.

Analytical Methodology

To assess the purity of this compound and monitor reaction progress, a standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Table 3: Recommended HPLC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is in its neutral form, leading to sharp, symmetrical peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is suitable for separating the product from more polar starting materials and less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 230 nm and 254 nm | The benzoyl group provides strong UV absorbance. Monitoring at two wavelengths can help identify co-eluting impurities. |

| Injection Vol. | 10 µL | Standard injection volume. |

Applications and Future Directions

This compound is primarily valuable as a chemical intermediate and building block for the synthesis of more complex molecules. Its key applications are in:

-

Medicinal Chemistry: As a scaffold for generating libraries of novel compounds for high-throughput screening against various biological targets.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself or its simple derivatives can be used as fragments to screen for binding to protein targets.

-

Materials Science: As a monomer or precursor for specialized polymers and functional materials.

Future research should focus on the derivatization of the carboxylic acid moiety to produce a range of amides and esters, followed by systematic screening of these new chemical entities for biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135455806, Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17895988, 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Available from: [Link].

-

Organic Syntheses Procedure. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Available from: [Link].

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Available from: [Link].

- Pering, K., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.

-

PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1514306, 4-Aminopiperidine-4-carboxylic acid. Available from: [Link].

- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available from: [Link].

- Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

- Nocentini, A., et al. (2018). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 401581-31-5 | this compound - Moldb [moldb.com]

- 6. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid in common lab solvents

An In-depth Technical Guide to the Solubility of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid in Common Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In pharmaceutical research and development, understanding a compound's solubility is not merely a matter of academic interest; it is a fundamental parameter that dictates the trajectory of a drug candidate.[1] Poor solubility can lead to challenges in formulation, inadequate absorption, and low bioavailability, ultimately resulting in the failure of promising therapeutic agents.[2] Consequently, a thorough characterization of a compound's solubility profile in various solvents is an indispensable early-stage activity in the drug discovery pipeline.[2][3]

This guide focuses on this compound, a molecule with distinct structural features that influence its interaction with different solvents. We will dissect its molecular structure to predict its solubility and provide a robust framework for its experimental determination.

Molecular Structure Analysis of this compound

To understand the solubility of this compound, we must first examine its molecular structure. The molecule, with CAS Number 401581-31-5, is comprised of several key functional groups that dictate its polarity and potential for intermolecular interactions.[4]

-

Piperidine-4-carboxylic acid moiety: This portion of the molecule contains a polar carboxylic acid group (-COOH) and a tertiary amine within the piperidine ring. The carboxylic acid group is a strong hydrogen bond donor and acceptor, significantly enhancing its affinity for polar, protic solvents.[5][6]

-

2-Methylbenzoyl group: This aromatic group, attached to the piperidine nitrogen, introduces a significant non-polar character to the molecule. The benzene ring and the methyl group are hydrophobic, which will favor solubility in non-polar or less polar solvents.[7]

The interplay between the hydrophilic carboxylic acid group and the hydrophobic benzoyl group makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent.

Caption: Molecular structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8] The polarity of a solvent is a measure of its dielectric constant; solvents with high dielectric constants are considered polar.[9]

Solvent Classes and Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors.[8] The carboxylic acid group of our target molecule will readily form hydrogen bonds with these solvents, suggesting moderate to good solubility. However, the non-polar benzoyl group will counteract this, potentially limiting high solubility, especially in highly polar solvents like water. The solubility in acidic solutions is expected to be higher for basic compounds, and in basic solutions for acidic compounds.[5] As our compound is acidic, its solubility should increase in basic aqueous solutions due to the formation of a more polar carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[8] They can, however, accept hydrogen bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are likely to be excellent solvents for this compound due to their ability to interact with both the polar and non-polar regions of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane): These solvents have low dielectric constants and cannot engage in hydrogen bonding.[10][11] The large, non-polar benzoyl group suggests some affinity for these solvents. However, the highly polar carboxylic acid group will significantly hinder solubility in very non-polar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane or diethyl ether, might show limited to moderate solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the carboxylic acid is favorable, but the non-polar benzoyl group limits solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to solvate both polar and non-polar moieties. |

| Non-Polar | Hexane, Toluene | Very Low to Insoluble | The polar carboxylic acid group prevents dissolution in highly non-polar environments. |

| Intermediate Polarity | Dichloromethane, THF | Low to Moderate | A balance between interacting with the non-polar and polar parts of the molecule. |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[12] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile, hexane)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution (supernatant) from the excess solid, either centrifuge the vials at high speed or filter the suspension through a syringe filter.[1]

-

Causality Note: Filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material, while centrifugation might overestimate it if fine particles remain suspended.[1] The choice of method should be validated.

-

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery where large numbers of compounds are screened, the time-consuming shake-flask method is often impractical. In these cases, kinetic solubility assays offer a higher throughput alternative.[3] These methods typically involve dissolving the compound in an organic solvent like DMSO and then adding this stock solution to an aqueous buffer.[2] The concentration at which precipitation occurs is measured, often by nephelometry (light scattering).[3] While faster, kinetic solubility values are often higher than thermodynamic solubility and can be influenced by the rate of precipitation and the initial solvent.[2]

Conclusion

The solubility of this compound is governed by its amphiphilic nature. The polar carboxylic acid group promotes solubility in polar, protic solvents, while the non-polar 2-methylbenzoyl moiety favors less polar environments. Based on this structure, high solubility is predicted in polar aprotic solvents like DMSO and DMF. For definitive quantitative data, the "gold standard" shake-flask method is recommended. A thorough understanding and experimental determination of this compound's solubility are paramount for its successful development as a potential therapeutic agent.

References

- Vertex AI Search. Polarity of Solvents.

- Vertex AI Search. Solvents and Polarity.

- Vertex AI Search. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.

- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Scribd. Solvent Polarity Table - Miller | PDF.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Chemistry LibreTexts. Polar Protic and Aprotic Solvents.

- Vertex AI Search. Factors affecting solubility.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- BMG LABTECH. Drug solubility: why testing early matters in HTS.

- Chemistry LibreTexts. 4.4 Solubility.

- YouTube. What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- ChemicalBook. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID.

- Vertex AI Search. Solubility of Organic Compounds.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

Spectral data (NMR, IR, MS) for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Spectral Data of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive examination of the spectral characteristics of this compound (CAS No. 401581-31-5), a molecule featuring a confluence of important pharmacophoric groups: a carboxylic acid, a tertiary amide, and a piperidine scaffold.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, providing not just raw data, but a foundational understanding of how the molecule's structure dictates its spectral output in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind the expected spectral features, this guide serves as both a predictive tool and an interpretive reference.

Molecular Structure and Functional Group Analysis

To interpret the spectral data, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique properties that give rise to characteristic signals in different spectroscopic methods.

-

Carboxylic Acid (-COOH): This group is a strong contributor to the IR spectrum and has highly characteristic protons and carbons in NMR.

-

Tertiary Amide (-CON<): The amide linkage is crucial. Its carbonyl group and the restricted rotation around the C-N bond significantly influence the NMR spectra of the adjacent piperidine protons.

-

Piperidine Ring: A saturated six-membered heterocycle. Its protons exist in a complex aliphatic environment, and its chair conformation can lead to distinct axial and equatorial signals.[4]

-

Aromatic Ring (2-Methylbenzoyl): The substituted benzene ring provides signals in the aromatic region of NMR and characteristic bands in the IR spectrum.

-

Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring with a characteristic singlet signal in ¹H NMR.

The interplay of these groups defines the comprehensive spectral signature of the molecule.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying functional groups, as each group absorbs IR radiation at a characteristic frequency corresponding to its vibrational modes.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the features of the carboxylic acid and the amide group.

-

O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[5][6][7]

-

C-H Stretches: Superimposed on the broad O-H band will be sharper peaks. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups will be found between 2850 and 3000 cm⁻¹.[8]

-

C=O Stretches (Carbonyls): The molecule contains two carbonyl groups, which will appear as two distinct, strong absorptions.

-

Carboxylic Acid C=O: Expected in the 1700-1725 cm⁻¹ region. Its exact position is influenced by the hydrogen-bonded dimeric structure common to carboxylic acids.[5][7]

-

Amide C=O (Amide I Band): Expected at a lower frequency, typically in the 1650-1690 cm⁻¹ range, due to the resonance donation of the nitrogen's lone pair, which weakens the C=O double bond character.[9][10]

-

-

Aromatic C=C Stretches: Two or more medium-intensity bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹ from the vibrations of the benzene ring.[8]

-

C-O Stretch: A moderate absorption between 1210-1320 cm⁻¹ is characteristic of the C-O single bond stretch within the carboxylic acid group.[6]

Summary of Predicted IR Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Aliphatic (Piperidine, -CH₃) | 2850 - 3000 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=O Stretch | Amide (Amide I) | 1650 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for each unique proton environment. Due to the amide bond, rotational isomers (rotamers) may be present, leading to a doubling of some piperidine signals at room temperature.[11]

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected far downfield, typically in the 10-13 ppm range. Its chemical shift is sensitive to solvent and concentration. This peak will disappear upon addition of D₂O.[7]

-

Aromatic Protons (Ar-H): The four protons on the 2-methylbenzoyl group will appear in the 7.0-7.5 ppm region. Their splitting patterns will be complex due to their ortho, meta, and para relationships.

-

Piperidine Protons (C₂-H, C₆-H): The protons on the carbons adjacent to the nitrogen are diastereotopic and will be deshielded by the amide group. Due to slow rotation around the amide bond, they may appear as two sets of broad multiplets, ranging from approximately 3.0 to 4.5 ppm.

-

Piperidine Protons (C₃-H, C₄-H, C₅-H): These protons will resonate further upfield. The methine proton at C₄ (adjacent to the carboxylic acid) will likely appear as a multiplet around 2.4-2.8 ppm. The remaining protons at C₃ and C₅ will form complex, overlapping multiplets between 1.5 and 2.2 ppm.

-

Methyl Protons (-CH₃): The aromatic methyl group will give a sharp singlet at approximately 2.3-2.5 ppm.

Summary of Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic | 7.0 - 7.5 | Multiplets | 4H |

| Piperidine C₂-H, C₆-H | 3.0 - 4.5 | Broad Multiplets | 4H |

| Piperidine C₄-H | 2.4 - 2.8 | Multiplet | 1H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

| Piperidine C₃-H, C₅-H | 1.5 - 2.2 | Multiplets | 4H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Carbonyl Carbons (-C=O): Two distinct signals are expected in the most downfield region. The carboxylic acid carbonyl is typically found around 175-185 ppm, while the amide carbonyl will be slightly upfield, around 165-175 ppm.[10]

-

Aromatic Carbons: Six signals are expected in the 125-140 ppm range. The quaternary carbons (attached to the carbonyl and methyl groups) will have different intensities than the protonated carbons.

-

Piperidine Carbons: The carbons adjacent to the nitrogen (C₂ and C₆) will be in the 40-50 ppm range. The C₄ carbon, bearing the carboxylic acid, will be around 40-45 ppm. The C₃ and C₅ carbons will be the most upfield of the ring carbons, at approximately 25-30 ppm.

-

Methyl Carbon (-CH₃): A signal in the high-field aliphatic region, around 15-22 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 175 - 185 |

| Amide (-C ON<) | 165 - 175 |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 135 |

| Piperidine (C₂, C₆) | 40 - 50 |

| Piperidine (C₄) | 40 - 45 |

| Piperidine (C₃, C₅) | 25 - 30 |

| Methyl (-CH₃) | 15 - 22 |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and other desired experiments (e.g., COSY, HSQC) according to standard instrument protocols.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural clues from its fragmentation pattern.

Molecular Ion and Fragmentation Pathways

The molecular formula of the compound is C₁₄H₁₇NO₃, giving it a monoisotopic mass of 247.12 g/mol .

-

Molecular Ion Peak: In a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 248.13.

-

Key Fragmentation: The most predictable and often dominant fragmentation in amides is the cleavage of the C-N bond to form a stable acylium ion.[12][13][14]

-

Formation of the 2-Methylbenzoyl Acylium Ion: Cleavage of the amide bond between the carbonyl carbon and the piperidine nitrogen will generate the 2-methylbenzoyl acylium ion. This fragment is resonance-stabilized and is expected to be a major peak, if not the base peak, in the spectrum. Its m/z will be 119.

-

Loss of Carboxyl Group: Fragmentation may involve the loss of the carboxylic acid moiety (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion.

-

Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of smaller fragment ions.[12]

-

Summary of Predicted Mass Spectrometry Data (ESI+)

| m/z (approx.) | Ion Identity | Fragmentation Pathway |

| 248.13 | [M+H]⁺ | Protonated Molecular Ion |

| 230.12 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |

| 202.12 | [M+H - HCOOH]⁺ | Loss of formic acid |

| 119.05 | [CH₃C₆H₄CO]⁺ | Cleavage of the amide C-N bond |

Visualization of Key MS Fragmentation

Caption: Primary fragmentation pathway via amide bond cleavage.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject a small volume (1-5 µL) into a Liquid Chromatography (LC) system to separate the analyte from any impurities. A simple isocratic or gradient elution with a C18 column is often sufficient.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, where the analyte is ionized (typically in positive ion mode for this compound).

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio, generating the mass spectrum. For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Integrated Spectroscopic Workflow

Confirming a chemical structure is a synergistic process. The data from each technique provides a piece of the puzzle, and together they offer definitive proof.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectral data for this compound provides a unique and verifiable fingerprint for its chemical structure. The very broad O-H and dual C=O stretches in the IR spectrum confirm the presence of both carboxylic acid and amide functionalities. NMR spectroscopy precisely maps the carbon-hydrogen framework, with the downfield carboxylic proton and the characteristic aromatic, piperidine, and methyl signals confirming the connectivity. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable 2-methylbenzoyl acylium ion. Together, these techniques provide an unambiguous and robust analytical package for the identification and quality assessment of this compound in any research or development setting.

References

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 1-(2-METHYL-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID | 401581-31-5 [amp.chemicalbook.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 1-(2-methyl-benzoyl)-piperidine-4-carboxylic acid,(CAS# 401581-31-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Crystal Structure Determination of 1-(2-Methylbenzoyl)piperidine-4-carboxylic Acid

This guide provides a detailed technical framework for the determination of the single-crystal X-ray structure of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid. As the crystal structure for this specific molecule is not publicly available, this document outlines a complete, field-proven workflow, from chemical synthesis to crystallographic analysis and data deposition. It is intended for researchers, scientists, and drug development professionals seeking to understand the solid-state properties of this and related piperidine derivatives, which are crucial scaffolds in medicinal chemistry.[1][2]

Introduction: The Significance of Piperidine Scaffolds in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and the ability to be functionalized at various positions make it an attractive scaffold for medicinal chemists in the design of novel therapeutics, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1][3] The compound of interest, this compound, combines this important piperidine core with an N-aroyl substituent and a carboxylic acid group, presenting opportunities for diverse intermolecular interactions that dictate its solid-state architecture.

Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. It provides unequivocal insights into:

-

Molecular Conformation: The precise geometry of the piperidine ring (e.g., chair, boat, or twist-boat conformation), and the relative orientation of the 2-methylbenzoyl and carboxylic acid substituents.

-

Intermolecular Interactions: The hydrogen bonding networks, π-stacking, and other non-covalent interactions that govern the crystal packing.

-

Solid-State Properties: Information that can influence physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug development.

This guide will detail a systematic approach to elucidate these structural features.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound (CAS 401581-31-5).[4][5][6][7] A common and effective method for the N-acylation of piperidine derivatives is the Schotten-Baumann reaction.

Proposed Synthetic Protocol

A plausible and robust synthetic route involves the acylation of isonipecotic acid (piperidine-4-carboxylic acid) with 2-methylbenzoyl chloride.

Experimental Protocol:

-

Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq.) to create a basic environment.

-

Acylation: While vigorously stirring, add 2-methylbenzoyl chloride (1.1 eq.) dropwise to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2 using 1 M HCl. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging and empirical step in a crystallographic study. Several techniques should be attempted in parallel to maximize the chances of success.

Crystal Growth Methodologies

Given that the target molecule is a carboxylic acid, it is likely to form strong hydrogen bonds. Solvents that can compete for these hydrogen bonds should be used judiciously.

Detailed Protocols:

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as nucleation sites.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Solvent Diffusion (Vapor Diffusion):

-

Prepare a concentrated solution of the compound in a solvent in which it is readily soluble (e.g., methanol).

-

Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm).

-

Add a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the first solvent, e.g., diethyl ether or hexane) to the outer container.

-

Over time, the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 40-50 °C).

-

Filter the hot solution into a clean, pre-warmed vial.

-

Seal the vial and place it in an insulated container (e.g., a dewar filled with warm water) to allow for very slow cooling to room temperature over several days.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the unit cell parameters and collect the diffraction data.

Data Collection Workflow

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is ideal for this purpose.

Step-by-Step Data Collection:

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed crystal with sharp edges and no visible cracks, typically in the size range of 0.1-0.3 mm in all dimensions.

-

Mount the selected crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).

-

Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

-

Unit Cell Determination:

-

Center the crystal in the X-ray beam.

-

Collect a series of initial diffraction images (frames) at different crystal orientations.

-

The instrument software will automatically index the reflections to determine the crystal system, Bravais lattice, and unit cell dimensions.

-

-

Data Collection Strategy:

-

Based on the determined unit cell and crystal symmetry, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans through different angles (e.g., omega and phi scans).

-

A typical data collection will aim for a completeness of >99% and a resolution of at least 0.8 Å. The duration can range from a few hours to a full day.[5]

-

-

Data Integration and Reduction:

-

After data collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for factors such as Lorentz-polarization effects and absorption.

-

The output of this step is a reflection file (typically with an .hkl extension) containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

-

Structure Solution and Refinement

With the processed diffraction data, the crystal structure can be solved and refined to obtain a detailed atomic model.

Crystallographic Software and Procedures

Software suites such as SHELX (specifically SHELXL for refinement) and Olex2 (a graphical user interface that integrates various crystallographic programs) are industry standards for small-molecule crystallography.[2][3][8][9][10][11][12]

Workflow for Structure Solution and Refinement:

-

Space Group Determination: The data integration software will suggest possible space groups based on systematic absences in the diffraction data. The correct space group is typically confirmed during the structure solution and refinement process.

-

Structure Solution (Phase Problem):

-

Direct methods or dual-space methods (as implemented in programs like SHELXT) are used to solve the phase problem and obtain an initial structural model.

-

This initial model will typically show the positions of most of the non-hydrogen atoms.

-

-

Structure Refinement:

-

The initial model is refined against the experimental diffraction data using a least-squares minimization procedure.[8][10][12]

-

Isotropic Refinement: Initially, atoms are refined with isotropic displacement parameters (spherical thermal motion).

-

Anisotropic Refinement: In subsequent cycles, non-hydrogen atoms are refined with anisotropic displacement parameters (ellipsoidal thermal motion), which accounts for the directionality of atomic vibrations.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model, with their thermal parameters constrained relative to the atom they are bonded to. The carboxylic acid proton, if located in a difference Fourier map, may be refined freely.

-

Convergence: The refinement is considered converged when the shifts in the refined parameters are negligible and the R-factor (a measure of the agreement between the calculated and observed structure factors) is minimized. A final R1 value below 5% is generally considered excellent for a publishable structure.

-

Data Analysis and Visualization

Once the refinement is complete, the final crystal structure is analyzed to extract meaningful chemical and structural information.

Visualization and Analysis Tools

The CCDC's Mercury software is a powerful tool for visualizing crystal structures, analyzing intermolecular interactions, and generating high-quality images for publications and presentations.[13][14][15][16][17]

Key Analyses to Perform:

-

Molecular Conformation: Determine the piperidine ring conformation (e.g., chair) and the torsion angles defining the orientation of the substituents.

-

Hydrogen Bonding: Identify and analyze all hydrogen bonds, particularly the strong O-H···O interactions involving the carboxylic acid groups, which are likely to form dimers or catemers.

-